4-(3-Bromophenyl)pyridine
Overview
Description
4-(3-Bromophenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 3-bromophenylboronic acid and 4-bromopyridine in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or toluene) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyridine or phenyl ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (potassium carbonate), solvent (ethanol or toluene), reflux conditions.
Heck Reaction: Palladium catalyst, base (triethylamine), solvent (dimethylformamide), elevated temperatures.
Major Products:
Substituted Pyridines: Products with various functional groups replacing the bromine atom.
Biaryl Compounds: Products formed through coupling reactions with other aryl halides or boronic acids.
Scientific Research Applications
4-(3-Bromophenyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
3-Bromopyridine: Similar structure but with the bromine atom attached directly to the pyridine ring.
4-Bromopyridine: Bromine atom attached to the pyridine ring at the 4-position.
4-(4-Bromophenyl)pyridine: Similar structure with the bromine atom on the para position of the phenyl ring.
Uniqueness: 4-(3-Bromophenyl)pyridine is unique due to the specific positioning of the bromine atom on the meta position of the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct chemical transformations and biological activities compared to its analogs.
Properties
IUPAC Name |
4-(3-bromophenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYNEHIFPECNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-72-2 | |
Record name | 4-(3-Bromophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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